molecular formula C19H22N6O2 B12415581 DPP-4 inhibitor 3

DPP-4 inhibitor 3

Cat. No.: B12415581
M. Wt: 366.4 g/mol
InChI Key: FVFDGGRWCKJRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dipeptidyl peptidase-4 inhibitor 3 is a compound that belongs to the class of dipeptidyl peptidase-4 inhibitors. These inhibitors are primarily used in the treatment of type 2 diabetes mellitus. They work by blocking the enzyme dipeptidyl peptidase-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By inhibiting this enzyme, dipeptidyl peptidase-4 inhibitors help to increase the levels of these hormones, thereby enhancing insulin secretion and reducing glucagon release, which ultimately leads to improved glycemic control .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipeptidyl peptidase-4 inhibitor 3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of a protected amino acid derivative, which undergoes coupling reactions with various reagents to form the desired inhibitor. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to optimize the yield and purity of the final product .

Industrial Production Methods

Industrial production of dipeptidyl peptidase-4 inhibitor 3 involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. The production process is carefully monitored and controlled to meet regulatory standards and ensure the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Dipeptidyl peptidase-4 inhibitor 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, methanol), acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, platinum oxide). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions include various intermediates and derivatives of dipeptidyl peptidase-4 inhibitor 3, which can be further functionalized or used in subsequent reactions to produce the final active pharmaceutical ingredient .

Scientific Research Applications

Dipeptidyl peptidase-4 inhibitor 3 has a wide range of scientific research applications, including:

Mechanism of Action

Dipeptidyl peptidase-4 inhibitor 3 exerts its effects by binding to the active site of the dipeptidyl peptidase-4 enzyme, thereby preventing the degradation of incretin hormones. This leads to increased levels of glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide, which enhance insulin secretion and reduce glucagon release. The molecular targets involved in this process include the pancreatic beta cells, which secrete insulin, and the alpha cells, which secrete glucagon .

Comparison with Similar Compounds

Dipeptidyl peptidase-4 inhibitor 3 is similar to other dipeptidyl peptidase-4 inhibitors such as sitagliptin, vildagliptin, saxagliptin, and linagliptin. it has unique structural features that contribute to its distinct pharmacokinetic and pharmacodynamic properties. For example, it may have a longer half-life, higher selectivity for the dipeptidyl peptidase-4 enzyme, or reduced risk of adverse effects compared to other inhibitors .

List of Similar Compounds

  • Sitagliptin
  • Vildagliptin
  • Saxagliptin
  • Linagliptin
  • Alogliptin
  • Teneligliptin
  • Anagliptin
  • Gemigliptin

Properties

Molecular Formula

C19H22N6O2

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 4-[3-(3-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxylate

InChI

InChI=1S/C19H22N6O2/c1-3-27-19(26)24-11-9-23(10-12-24)17-8-7-16-20-21-18(25(16)22-17)15-6-4-5-14(2)13-15/h4-8,13H,3,9-12H2,1-2H3

InChI Key

FVFDGGRWCKJRGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CC(=C4)C)C=C2

Origin of Product

United States

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